cis-2,6-Dimethylpiperidin-4-one hydrochloride

Description

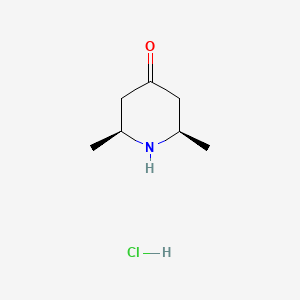

cis-2,6-Dimethylpiperidin-4-one hydrochloride (CAS: 1005397-62-5) is a hydrochloride salt of a piperidine derivative featuring methyl groups at the 2 and 6 positions in a cis configuration. Its molecular formula is C₇H₁₃NO·HCl, with a molecular weight of 179.65 g/mol (calculated) . The compound is often synthesized as a mixture of cis and trans isomers, though high-purity cis-isomer batches (e.g., 97% purity) are available for research purposes .

Structurally, the piperidine ring adopts a puckered conformation, influenced by the steric and electronic effects of the cis-methyl substituents. Cremer and Pople’s ring-puckering coordinates describe such non-planar conformations, where substituents like methyl groups can stabilize specific chair or twist-boat conformations, impacting reactivity and intermolecular interactions .

Properties

IUPAC Name |

(2R,6S)-2,6-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNMAFCFQYPWAU-KNCHESJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@@H](N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of cis-2,6-Dimethylpiperidin-4-one hydrochloride typically begins with 2,6-Dimethylpiperidin-4-one.

Reaction with Hydrochloric Acid: The 2,6-Dimethylpiperidin-4-one is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Large-Scale Synthesis: For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration of reactants.

Purification: The product is then purified through crystallization or other suitable methods to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2,6-Dimethylpiperidin-4-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can also be reduced to form different reduced products.

Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound's structure features:

- A six-membered piperidine ring

- Methyl groups at the 2nd and 6th positions

- A ketone group at the 4th position

These structural elements contribute to its reactivity and biological activity.

Organic Synthesis

Cis-2,6-Dimethylpiperidin-4-one hydrochloride serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Piperidine Derivatives: It is utilized in the asymmetric synthesis of various piperidine alkaloids, which are important in medicinal chemistry. For example, it has been employed to synthesize natural products such as isosolenopsins and deoxocassine through a stereoselective process involving chiral aziridines.

Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications due to its interaction with biological targets:

- Binding Affinity Studies: Research has focused on its binding affinity to various receptors, indicating potential roles in drug development.

- Pharmaceutical Development: It is used in the development of new drugs aimed at treating various conditions due to its unique biological activities.

Catalysis and Reaction Mechanisms

This compound is also applied as a catalyst in several chemical reactions:

- Catalytic Reactions: It facilitates elimination reactions and is used in the preparation of aliphatic amines and other derivatives .

- Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, making it a valuable intermediate for synthesizing complex molecules.

Materials Science

In materials science, derivatives of this compound have been explored for their nonlinear optical properties:

- Optical Applications: Similar compounds have shown promise in the field of nonlinear optics, with studies indicating enhanced second harmonic generation efficiency compared to traditional materials.

Synthesis of Piperidine Alkaloids

A notable case study involves the synthesis of cis-2,6-disubstituted piperidine alkaloids from this compound. Researchers employed a divergent synthetic strategy that utilized chiral aziridines to achieve high stereoselectivity. The resulting products demonstrated significant biological activity, underscoring the compound's utility in pharmaceutical applications.

Nonlinear Optical Studies

Another case study focused on the crystal growth of related compounds for nonlinear optical applications. The use of slow evaporation techniques allowed researchers to analyze the optical properties of these crystals. The findings indicated that certain derivatives exhibited superior second harmonic generation capabilities compared to conventional materials like potassium dihydrogen phosphate (KDP).

Mechanism of Action

Mechanism:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Pathways Involved: It may modulate various biochemical pathways, leading to the desired chemical or biological outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between cis-2,6-dimethylpiperidin-4-one hydrochloride and related heterocyclic compounds:

Key Findings:

Ring Size and Conformation :

- Piperidine (6-membered) and pyrrolidine (5-membered) derivatives exhibit distinct conformational flexibility. The cis-2,6-dimethyl groups in piperidine derivatives enforce a puckered chair conformation, reducing ring flipping and enhancing stereochemical stability . In contrast, pyrrolidine derivatives like UKCP-110 adopt envelope conformations, facilitating interactions with VMAT2 .

Substituent Effects: The 4-keto group in cis-2,6-dimethylpiperidin-4-one HCl increases electrophilicity, making it a precursor for synthesizing sydnonimines (e.g., CAS 936) . Methyl groups in the 2,6-cis positions improve lipophilicity, aiding membrane permeability in bioactive compounds like Fenpropimorph .

However, its structural motif is critical in NO-donor sydnonimines, suggesting utility in cardiovascular therapies . Fenpropimorph HCl shares the cis-2,6-dimethyl substitution but includes a morpholine ring and tert-alkyl chain, conferring antifungal properties via sterol biosynthesis inhibition .

Biological Activity

Cis-2,6-Dimethylpiperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula for this compound is . The compound features a piperidine ring with two methyl substitutions at the 2 and 6 positions and a ketone functional group at the 4 position. Its structural characteristics contribute to its biological activity.

1. Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer activity . For instance:

- Mechanism of Action : The compound has shown potential in inhibiting key pathways involved in cancer cell proliferation and survival. It interacts with proteins associated with tumor growth and metastasis, particularly through modulation of the NF-κB signaling pathway .

- Case Study : In vitro studies demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines, outperforming standard chemotherapeutics like bleomycin in certain models .

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties , particularly in the context of neurodegenerative diseases such as Alzheimer's.

- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the pathophysiology of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission and potentially improve cognitive function .

- Antioxidant Activity : Additionally, it exhibits antioxidant properties that may protect neuronal cells from oxidative stress, further supporting its neuroprotective role .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. SAR studies have revealed:

- Substituent Effects : Variations in substituents on the piperidine ring significantly affect potency and selectivity against various biological targets. For example, modifications at the 3 and 5 positions can enhance anticancer efficacy while maintaining low cytotoxicity .

- Stereochemistry : Both cis and trans isomers of dimethylpiperidine derivatives were evaluated, with specific configurations demonstrating superior biological activity due to their ability to better fit into target binding sites .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption and Distribution : Studies indicate favorable absorption characteristics with significant liver distribution, which is essential for targeting hepatic diseases like hepatitis C .

- Metabolism : The compound's stability in metabolic assays suggests it may have a prolonged half-life in vivo, reducing the frequency of dosing required for therapeutic efficacy .

Tables Summarizing Key Findings

| Property | Finding |

|---|---|

| Molecular Formula | C7H14ClNO |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Cholinesterase Inhibition | Effective against AChE and BuChE |

| Antioxidant Activity | Protects neuronal cells from oxidative stress |

| Pharmacokinetics | High liver distribution; stable metabolism |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cis-2,6-Dimethylpiperidin-4-one hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of piperidinone derivatives often involves cyclization of diketones or oxidation of piperidine precursors. For example, hydrogenation of pyridinedicarboxylic acids using catalysts like PtO₂ under controlled pressure (e.g., 50 psi) can yield cis-configured products, as demonstrated in analogous syntheses of piperazine derivatives . Optimization may include solvent selection (e.g., water or acetic acid for hydrogenation) and purification via crystallization from alcohol-water mixtures to enhance yield and purity. Reaction efficiency can be improved by adjusting catalyst loading and monitoring stereochemical outcomes using NMR or chiral chromatography .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of methyl groups and ketone functionality. Ring puckering dynamics can be analyzed using NOESY experiments to distinguish cis/trans isomers .

- X-ray Crystallography : Single-crystal X-ray diffraction, refined using programs like SHELXL , resolves stereochemistry and hydrogen-bonding networks. For example, torsion angles and puckering amplitudes (calculated via Cremer-Pople coordinates ) validate the cis-configuration and ring conformation .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₇H₁₃NO·HCl, MW ~179.6) and isotopic patterns .

Q. What safety considerations and handling protocols are essential when working with piperidine derivatives in laboratory settings?

- Methodological Answer : Piperidin-4-one derivatives may cause skin/eye irritation (GHS Category 2) and respiratory irritation (STOT SE 3). Key protocols include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation exposure .

- Spill Management : Neutralize with alcohol-tolerant foam or adsorbents; avoid water spray due to decomposition risks (e.g., CO release) .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can the cis/trans isomerism in 2,6-Dimethylpiperidin-4-one hydrochloride be resolved, and what analytical techniques validate stereochemical purity?

- Methodological Answer :

- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC separate cis/trans isomers. Mobile phase optimization (e.g., hexane/isopropanol) enhances resolution .

- Crystallization : Differential solubility in ethanol-acetone mixtures can isolate cis isomers, as seen in analogous piperidine derivatives .

- Validation : Polarimetry and circular dichroism (CD) confirm enantiomeric excess, while X-ray crystallography provides definitive stereochemical assignments .

Q. What computational or experimental approaches are suitable for analyzing the puckering dynamics and conformational flexibility of the piperidine ring?

- Methodological Answer :

- Cremer-Pople Coordinates : Quantify ring puckering amplitude (q) and phase angle (φ) from crystallographic data. For six-membered rings, q₂ and q₃ parameters describe chair, boat, or twist-boat conformers .

- Molecular Dynamics (MD) Simulations : Force fields (e.g., AMBER) model ring flexibility in solvents like water or methanol. Torsional angles (e.g., C2-C3-C4-C5) are tracked over time to assess pseudorotation barriers .

- Variable-Temperature NMR : Line-shape analysis of methyl protons detects conformational exchange rates (e.g., chair-chair interconversion) .

Q. How can researchers design pharmacological assays to evaluate the bioactivity of this compound analogs?

- Methodological Answer :

- VMAT2 Inhibition Assays : Inspired by structurally related pyrrolidine derivatives (e.g., UKCP-110), measure [³H]dihydrotetrabenazine displacement in synaptic vesicles. IC₅₀ values indicate binding affinity .

- Dopamine Release Studies : Use fast-scan cyclic voltammetry (FSCV) in striatal slices to quantify methamphetamine-evoked dopamine release suppression .

- Behavioral Models : Rat self-administration paradigms assess reductions in drug-seeking behavior while controlling for locomotor effects via open-field tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.